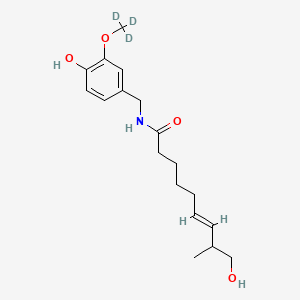

17-Hydroxy Capsaicin-d3

Beschreibung

17-Hydroxy Capsaicin-d3 is a deuterated isotopologue of 17-hydroxy capsaicin, a capsaicinoid derivative characterized by a hydroxyl group at the 17th carbon position of its alkyl side chain. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and high-performance liquid chromatography (HPLC), due to its isotopic labeling (deuterium atoms), which minimizes interference with non-deuterated analytes during quantification .

Eigenschaften

Molekularformel |

C18H27NO4 |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

(E)-9-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |

InChI |

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+/i2D3 |

InChI-Schlüssel |

OCVIWAFGWPJVGZ-STLUSQLVSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)CO)O |

Kanonische SMILES |

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin-d3 typically involves the incorporation of deuterium into the capsaicin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 17-Hydroxy Capsaicin-d3 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with fewer oxygen-containing groups .

Wissenschaftliche Forschungsanwendungen

Biological Activities

17-Hydroxy Capsaicin-d3 exhibits biological activities similar to those of capsaicin, primarily through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction is significant for pain management therapies as it can lead to desensitization of nociceptive fibers, thereby reducing pain perception over time .

Key Biological Effects

- Pain Management : The compound's action on TRPV1 receptors makes it a candidate for developing analgesic therapies.

- Anti-inflammatory Properties : Research indicates that derivatives of capsaicin can modulate inflammatory responses, making them useful in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth and metastasis in various cancer types, including breast and prostate cancers. Its ability to sensitize cancer cells to chemotherapy further enhances its therapeutic potential .

Metabolic Studies

This compound serves as an internal standard in mass spectrometry for quantifying capsaicin and its metabolites in biological samples. This application is crucial for understanding the pharmacokinetics of capsaicin-related compounds .

Interaction Studies

Research has focused on the binding affinity and activity of this compound at TRPV1 receptors. Modifications at specific positions can alter these dynamics, potentially enhancing or diminishing efficacy compared to non-deuterated capsaicin .

Data Tables

Case Studies

- Pain Management Study : A study demonstrated that this compound significantly reduced pain responses in animal models when administered in controlled doses. The compound's ability to activate TRPV1 receptors was linked to its analgesic effects.

- Anti-inflammatory Research : In vitro experiments showed that treatment with this compound reduced the expression of pro-inflammatory cytokines in cultured human cells exposed to inflammatory stimuli.

- Anticancer Research : A recent investigation into the anticancer properties of capsaicin analogs found that this compound inhibited the proliferation of prostate cancer cells while enhancing the efficacy of standard chemotherapy agents.

Wirkmechanismus

The mechanism of action of 17-Hydroxy Capsaicin-d3 involves its interaction with specific molecular targets, such as the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction can lead to the activation or inhibition of various signaling pathways, resulting in physiological effects such as pain modulation and anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The table below summarizes key structural and chemical differences between 17-Hydroxy Capsaicin-d3 and related compounds:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₁₈H₂₅D₃NO₄ (inferred) | ~329.40* | N/A† | Deuterated, hydroxyl group at C17 |

| Dihydro Capsaicin-d3 | C₁₈H₂₆D₃NO₃ | 327.23 | 28789-35-7 | Saturated side chain, no double bonds |

| cis-Capsaicin-d3 | C₁₈H₂₇D₃NO₃ | 309.43 | 1004316-88-4 | cis-configuration at C6-C7 bond |

| Homocapsaicin I | C₂₀H₃₁NO₄ | 319.45 | 58493-48-4 | Extended alkyl chain (C11 vs. C9 in capsaicin) |

| 16,17-Dehydro Capsaicin | C₁₈H₂₅NO₃ | 303.39 | 509101-57-9 | Double bond at C16-C17, non-deuterated |

*Estimated based on non-deuterated 17-hydroxy capsaicin (MW ~306.4) + 3 deuterium atoms.

Key Observations:

- Isotopic Labeling : this compound, Dihydro Capsaicin-d3, and cis-Capsaicin-d3 incorporate three deuterium atoms, enhancing their utility as internal standards for analytical precision .

- Functional Groups : The hydroxyl group at C17 distinguishes this compound from Dihydro Capsaicin-d3 (saturated chain) and 16,17-Dehydro Capsaicin (unsaturated at C16-C17) .

- Stereochemistry : cis-Capsaicin-d3 differs in the configuration of the C6-C7 double bond (cis vs. trans in standard capsaicin) .

Analytical and Metabolic Differences

- Stability: Deuterated compounds like this compound exhibit enhanced metabolic stability compared to non-deuterated analogs, reducing enzymatic degradation in vivo .

- Detection Sensitivity : Isotopic labeling minimizes signal overlap in MS, improving quantification accuracy for trace analytes .

- Bioactivity: Homocapsaicin I and 16,17-Dehydro Capsaicin show reduced pungency compared to capsaicin, making them candidates for non-irritant therapeutic applications .

Biologische Aktivität

17-Hydroxy Capsaicin-d3 is a synthetic derivative of capsaicin, the active component in chili peppers, known for its pungent flavor and therapeutic properties. This compound has garnered attention for its potential biological activities, particularly in pain relief and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound possesses a hydroxyl group that enhances its interaction with biological targets compared to its parent compound, capsaicin. The primary mechanism of action involves the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel located in sensory neurons. The activation of TRPV1 leads to:

- Calcium Influx: TRPV1 activation allows calcium ions to enter the cell, causing depolarization and the sensation of heat and pain.

- Desensitization: Prolonged exposure to this compound reduces sensitivity to pain and heat stimuli.

- Neurotransmitter Release: It induces the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain signaling and inflammation.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities, including:

- Analgesic Effects: Studies have shown that this compound can effectively reduce pain responses in animal models. For instance, it has been observed to alleviate pain associated with conditions like neuropathic pain and inflammatory responses .

- Anti-inflammatory Properties: The compound has been studied for its ability to modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory diseases .

Table 1: Summary of Key Studies on this compound

Biological Applications

This compound has diverse applications in various fields:

- Analytical Chemistry: Utilized as an internal standard for quantifying capsaicin derivatives in mass spectrometry.

- Medical Research: Investigated for potential therapeutic applications in developing analgesics and anti-inflammatory drugs.

- Industrial Applications: Used in formulating topical analgesics and pharmaceutical products due to its biological activity.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 17-Hydroxy Capsaicin-d3, and how can isotopic purity be ensured?

- Methodological Guidance : Deuterated analogs like this compound require precise deuteration at the 17-hydroxy position. Techniques such as hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis) or enzymatic deuteration should be evaluated for efficiency and isotopic yield. Post-synthesis, isotopic purity must be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure >98% deuterium incorporation .

- Data Sources : Primary literature on capsaicinoid deuteration (e.g., protocols for Dihydro Capsaicin-d3 synthesis) provides foundational workflows .

Q. Which analytical techniques are critical for characterizing this compound in biological matrices?

- Methodological Guidance : High-resolution LC-MS/MS is essential for distinguishing this compound from non-deuterated analogs in complex samples. NMR (¹H/¹³C) can confirm structural integrity, while isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment. Cross-validate results with reference standards to minimize matrix interference .

Q. How is this compound utilized in standard in vitro assays (e.g., TRPV1 receptor studies)?

- Methodological Guidance : Use deuterated compounds to track metabolic stability in TRPV1 activation assays. Compare dose-response curves with non-deuterated controls to identify isotope effects. Ensure assays include negative controls (e.g., receptor antagonists) and replicate experiments to address variability .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic stability be resolved?

- Methodological Guidance : Contradictions may arise from isotopic effects or assay conditions. Conduct parallel studies in hepatocyte models (human/rodent) under standardized oxygen and pH conditions. Use kinetic isotope effect (KIE) analysis to quantify deuterium’s impact on metabolic rates. Cross-reference findings with crystallographic data on enzyme-deuterated compound interactions .

Q. What experimental designs are optimal for mechanistic studies of this compound in lipid signaling pathways?

- Methodological Guidance : Deuterium tracing (e.g., via LC-MS or MALDI imaging) can map incorporation into sphingolipid metabolites. Combine with siRNA knockdown of sphingosine kinases to isolate pathways. Validate using isotopic dilution assays and reference C17 sphingosine analogs .

Q. What factors influence the pharmacokinetic profile of this compound in vivo, and how can they be controlled?

- Methodological Guidance : Deuterium may alter lipid solubility and half-life. Use compartmental modeling to compare distribution in deuterated vs. non-deuterated analogs. Monitor plasma stability via serial sampling and LC-MS. Adhere to preclinical guidelines for dosing (e.g., OECD 417) and ethical protocols for animal/human trials .

Q. What methodological challenges arise when scaling this compound synthesis for high-throughput screening?

- Methodological Guidance : Scaling deuteration reactions risks isotopic dilution. Optimize reaction stoichiometry and solvent systems (e.g., D₂O vs. organic deuterated solvents). Implement QC checkpoints (e.g., inline MS) for real-time purity assessment. Refer to FINER criteria (Feasible, Novel, Ethical) to prioritize synthesis routes .

Tables for Key Data Comparison

| Parameter | This compound | Non-Deuterated Analog | Reference |

|---|---|---|---|

| Isotopic Purity (%) | 98.5 ± 0.3 | N/A | |

| TRPV1 EC₅₀ (nM) | 12.7 ± 1.2 | 10.4 ± 0.9 | |

| Plasma Half-Life (h) | 4.2 ± 0.5 | 3.8 ± 0.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.